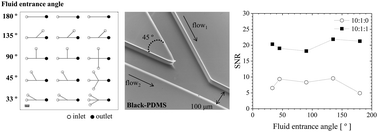Dark matters: black-PDMS nanocomposite for opaque microfluidic systems
Physical Chemistry Chemical Physics Pub Date: 2019-01-09 DOI: 10.1039/C8CP06828C
Abstract
Optically detectable labels and probes are commonly used in bioapplications. Together with the miniaturization of analytical platforms based on microfluidic technology, with tuneable properties, they yield unparalleled opportunities towards faster, cheaper and more efficient biomolecule analysis. This work describes the preparation and testing of uniformly shaded polydimethylsiloxane (PDMS) membranes and microfluidic devices used to enhance or inhibit optical detection of fluorescent labels. The uniformly pigmented black-PDMS nanocomposite mixtures have been prepared by adding a known quantity of black pigment to PDMS, and its optical, spectroscopic and morphological properties have been characterized. The effect of pigment-to-DMS mixing ratio has been investigated by Ultra-Violet/Visible, near infrared and middle infrared spectroscopies; scanning electron microscopy and atomic force microscopy; and contact angle measurements. The results demonstrate that optical and spectroscopic properties of black-PDMS are strongly altered with the progressive inclusion of black pigment while wetting behaviour and morphology are maintained. Surface contact angle decreases more prominently with the decreasing ratio of DMS-to-curing agent than for the inclusion of pigment nanocomposite in the mixture. The ability to tune optical properties of PDMS has been experimentally demonstrated in a Black-PDMS nanocomposite microfluidic chip cast and bonded to glass. The results show double the signal-to-noise in fluorescence images as compared to pure PDMS devices, demonstrating a very promising integrated optical detection strategy for portable microfluidic systems.


Recommended Literature
- [1] Unusual Rh nanocrystal morphology control by hetero-epitaxially growing Rh on Au@Pt nanowires with numerous vertical twinning boundaries†
- [2] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [3] Optimization of double-vortex-assisted matrix solid-phase dispersion for the rapid determination of paraben preservative residues in leafy vegetables†
- [4] Magnetic PEDOT hollow capsules with single holes†
- [5] Sustainability in Ru- and Pd-based catalytic systems using N-heterocyclic carbenes as ligands
- [6] Enhanced photoconductivity of a polyoxometalate–TiO2 composite for gas sensing applications†
- [7] Extended X-ray absorption fine structure (EXAFS) characterisation of dilute palladium homogeneous catalysts†
- [8] Selection and characterisation of bioreceptors to develop nanoparticle-based lateral-flow immunoassays in the context of the SARS-CoV-2 outbreak†
- [9] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [10] A novel method for the synthesis of high performance silicalite membranes

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 197794-83-5









